6-Bromo-4-methylindoline
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Overview
Description
6-Bromo-4-methylindoline is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position of the indoline structure. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylindoline can be achieved through various synthetic routes. One common method involves the bromination of 4-methylindoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted indoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include indole derivatives with various functional groups.
Reduction Reactions: Products include dehalogenated indoline or modified indoline structures.
Scientific Research Applications
6-Bromo-4-methylindoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom and the indoline ring structure play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Methylindoline: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromoindoline: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
Indoline: The parent compound without any substituents, used as a reference for studying the effects of substitutions.
Uniqueness
6-Bromo-4-methylindoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl group may influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C9H10BrN |
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Molecular Weight |
212.09 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h4-5,11H,2-3H2,1H3 |
InChI Key |
ZSTMOQPFWRUTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCN2)Br |
Origin of Product |
United States |
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